molecular formula C18H28N2O2 B5084993 N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide

N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide

Cat. No. B5084993
M. Wt: 304.4 g/mol
InChI Key: ASDUJNSYQVMMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide, commonly known as Suvorexant, is a medication used to treat insomnia. It works by blocking the action of orexin, a neurotransmitter that promotes wakefulness. Suvorexant was approved by the FDA in 2014 and has since become a popular treatment option for individuals suffering from insomnia.

Mechanism of Action

Suvorexant works by blocking the action of orexin, a neurotransmitter that promotes wakefulness. Orexin is produced by a group of neurons in the hypothalamus called the lateral hypothalamic area. By blocking the action of orexin, Suvorexant promotes sleep and reduces wakefulness.
Biochemical and Physiological Effects:
Suvorexant has been shown to have a number of biochemical and physiological effects. It has been shown to increase total sleep time, decrease sleep latency, and improve sleep efficiency. In addition, it has been shown to have minimal effects on daytime cognitive function and psychomotor performance.

Advantages and Limitations for Lab Experiments

Suvorexant has a number of advantages and limitations for lab experiments. One of the advantages is that it can be used to study the effects of blocking orexin on sleep and wakefulness. However, one of the limitations is that it can be difficult to administer in animal studies due to its low solubility in water.

Future Directions

There are a number of future directions for research related to Suvorexant. One area of research is the potential use of Suvorexant in the treatment of other neurological disorders such as depression, anxiety, and addiction. Another area of research is the development of more effective orexin receptor antagonists. Additionally, there is a need for further research on the long-term effects of Suvorexant use.

Synthesis Methods

The synthesis of Suvorexant involves a series of chemical reactions. The starting material is 4-methylphenol, which is reacted with sodium hydroxide to form the sodium salt of 4-methylphenol. The sodium salt is then reacted with 2-bromo-1-(isopropylamino)propane to form 2-(4-methylphenoxy)-N-isopropylpropan-1-amine. This compound is then reacted with 2-chloro-N-(4-cyanophenyl)acetamide to form N-(1-isopropyl-4-piperidinyl)-2-(4-methylphenoxy)propanamide, which is the final product.

Scientific Research Applications

Suvorexant has been extensively studied in scientific research for its effectiveness in treating insomnia. In addition, it has also been studied for its potential use in the treatment of other neurological disorders such as depression, anxiety, and addiction. Suvorexant has also been studied for its effects on sleep architecture and circadian rhythms.

properties

IUPAC Name

2-(4-methylphenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-13(2)20-11-9-16(10-12-20)19-18(21)15(4)22-17-7-5-14(3)6-8-17/h5-8,13,15-16H,9-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDUJNSYQVMMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(C)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methylphenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.